molecular formula C13H15N5O2S B2623602 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 869068-17-7

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2623602
CAS RN: 869068-17-7
M. Wt: 305.36
InChI Key: WHPBBPTVHREUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide, also known as DASA-58, is a chemical compound that has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves the inhibition of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance. This inhibition leads to an increase in reactive oxygen species (ROS) within the cell, which can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-diabetic properties, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are many potential future directions for research on 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. One area of interest is in investigating its potential use in combination with other anti-cancer drugs, as it has been shown to enhance the efficacy of certain chemotherapeutic agents. Another area of interest is in exploring its potential use in the treatment of neurodegenerative diseases, as it has shown promising results in animal studies. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects or limitations.

Synthesis Methods

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylacetyl chloride with thiourea, followed by cyclization and subsequent reaction with hydrazine hydrate. The final product is obtained through further purification and characterization.

Scientific Research Applications

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been investigated as a potential treatment for a variety of cancers, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-8-3-4-10(9(2)5-8)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBBPTVHREUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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